1-Boc-2-tert-Butylpiperazine hydrochloride 1-Boc-2-tert-Butylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1381947-73-4
VCID: VC2840529
InChI: InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H
SMILES: CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Molecular Formula: C13H27ClN2O2
Molecular Weight: 278.82 g/mol

1-Boc-2-tert-Butylpiperazine hydrochloride

CAS No.: 1381947-73-4

Cat. No.: VC2840529

Molecular Formula: C13H27ClN2O2

Molecular Weight: 278.82 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-2-tert-Butylpiperazine hydrochloride - 1381947-73-4

Specification

CAS No. 1381947-73-4
Molecular Formula C13H27ClN2O2
Molecular Weight 278.82 g/mol
IUPAC Name tert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H
Standard InChI Key ADQLANUYQADSBC-UHFFFAOYSA-N
SMILES CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Canonical SMILES CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl

Introduction

Chemical Properties and Structure

Molecular Information

1-Boc-2-tert-Butylpiperazine hydrochloride possesses distinct chemical properties that contribute to its utility in synthetic chemistry. Table 1 presents the essential molecular information of this compound.

PropertyValue
CAS Number1381947-73-4
Molecular FormulaC₁₃H₂₇ClN₂O₂
Molecular Weight278.82 g/mol
IUPAC Nametert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride
Standard InChIInChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H
Standard InChIKeyADQLANUYQADSBC-UHFFFAOYSA-N
SMILESCC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Canonical SMILESCC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl

The molecular structure features a six-membered piperazine ring with a tert-butyl substituent at the 2-position and a Boc group (tert-butoxycarbonyl) attached to one of the nitrogen atoms. The compound exists as a hydrochloride salt, which influences its solubility profile and stability characteristics.

Structural Characteristics

The structural features of 1-Boc-2-tert-Butylpiperazine hydrochloride contribute significantly to its chemical behavior. The piperazine core provides a rigid heterocyclic scaffold with two nitrogen atoms capable of participating in various chemical transformations. The tert-butyl group at the 2-position introduces steric hindrance that can influence reaction selectivity, while the Boc protecting group serves as a temporary modification of one nitrogen atom to allow selective chemistry at the other nitrogen position.

The presence of the hydrochloride salt form affects the compound's physical properties, typically enhancing water solubility compared to the free base form. This salt formation occurs at the unprotected nitrogen atom of the piperazine ring, leaving the Boc-protected nitrogen unreactive under most conditions. These structural elements collectively determine the compound's reactivity profile and utility in synthetic applications.

Applications in Organic Synthesis

1-Boc-2-tert-Butylpiperazine hydrochloride serves as a valuable building block in various synthetic applications due to its distinctive structural features and reactivity profile. The primary applications of this compound include:

Pharmaceutical Intermediates

This compound functions as an important intermediate in the synthesis of pharmaceutical agents containing the piperazine scaffold. The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous drugs across different therapeutic classes. The 2-tert-butyl substitution can provide specific three-dimensional orientation that may influence binding to biological targets, while the Boc protection allows for selective functionalization at the unprotected nitrogen.

Selective Functionalization

The differential protection pattern of 1-Boc-2-tert-Butylpiperazine hydrochloride enables selective chemistry at the unprotected nitrogen atom. Common transformations include:

  • Alkylation reactions to introduce various functional groups

  • Acylation reactions with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Formation of amide or sulfonamide derivatives

Fragment-Based Drug Design

In modern drug discovery approaches, this compound can serve as a structural fragment for library synthesis or fragment-based drug design. The rigid piperazine core with defined substitution patterns provides a well-characterized building block with predictable three-dimensional geometry, making it valuable for systematic exploration of structure-activity relationships.

Spectroscopic Analysis and Characterization

Comprehensive characterization of 1-Boc-2-tert-Butylpiperazine hydrochloride typically involves multiple analytical techniques to confirm structure and assess purity. The following spectroscopic methods are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound would characteristically show:

  • Distinctive singlet signals for the tert-butyl groups (typically around 0.9-1.1 ppm for the 2-position tert-butyl group and 1.4-1.5 ppm for the Boc tert-butyl group)

  • Complex multiplet patterns for the piperazine ring protons (typically in the 2.5-4.0 ppm range)

  • Possible broad signals indicating the presence of the hydrochloride salt

¹³C NMR would display signals corresponding to:

  • Quaternary carbons of the tert-butyl groups

  • Methyl carbons of the tert-butyl groups

  • Piperazine ring carbons

  • Carbonyl carbon of the Boc group

  • Quaternary carbon of the Boc tert-butyl group

Infrared (IR) Spectroscopy

IR analysis would reveal characteristic absorption bands including:

  • C=O stretching of the carbamate group (typically 1680-1700 cm⁻¹)

  • C-N stretching vibrations

  • C-H stretching of the aliphatic groups

  • N-H stretching if the hydrochloride salt is formed at the unprotected nitrogen

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak corresponding to the free base (M⁺) or commonly [M+H]⁺ in positive ionization mode

  • Fragmentation pattern including loss of the Boc group (loss of C₅H₈O₂ or C₄H₈ + CO₂)

  • Characteristic isotope pattern reflecting the molecular formula

X-ray Crystallography

Comparison with Related Compounds

Understanding 1-Boc-2-tert-Butylpiperazine hydrochloride in context requires comparison with structurally related compounds. This comparison highlights the specific features that distinguish this particular compound and informs its applications.

Structural Analogs

Several structural analogs share similarities with 1-Boc-2-tert-Butylpiperazine hydrochloride:

  • 1-Boc-piperazine (CAS: 57260-71-6): Lacks the 2-tert-butyl group, resulting in different steric properties and reactivity patterns. This compound is more flexible conformationally due to the absence of the bulky substituent at the 2-position .

  • Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride: Contains a trifluoromethyl group at the 2-position instead of a tert-butyl group, which significantly alters the electronic properties of the molecule. The trifluoromethyl group increases lipophilicity and metabolic stability in potential drug candidates.

  • 1-Boc-4-(4-Bromophenyl)piperazine (CAS: 352437-09-3): Features aromatic substitution at the 4-position rather than alkyl substitution at the 2-position, resulting in distinctly different electronic and steric properties .

  • (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride: Contains an isopropyl group at the 2-position rather than a tert-butyl group, resulting in somewhat reduced steric bulk and potentially different conformational preferences.

Structure-Property Relationships

The presence of the tert-butyl group at the 2-position of 1-Boc-2-tert-Butylpiperazine hydrochloride confers specific properties:

  • Increased steric hindrance around the adjacent nitrogen atom

  • Conformational restriction of the piperazine ring

  • Enhanced lipophilicity compared to unsubstituted analogs

  • Potential for stereoselective reactions when functioning as a chiral auxiliary

These structure-property relationships influence the compound's behavior in synthetic transformations and its potential utility in the development of bioactive molecules.

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